7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound (C13H12N4O, MW 240.26) featuring a fused triazole-pyrimidine core with distinct 7-methoxy, 5-methyl, and 2-phenyl substituents. This scaffold is associated with neurotropic and potential anticancer activities, as seen in related triazolopyrimidines.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 55643-80-6
Cat. No. B12963244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
CAS55643-80-6
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC2=NC(=NN12)C3=CC=CC=C3)OC
InChIInChI=1S/C13H12N4O/c1-9-14-12(18-2)8-11-15-13(16-17(9)11)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyPVFGNJVSLCYWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 55643-80-6) – Structural & Pharmacological Baseline


7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound (C13H12N4O, MW 240.26) featuring a fused triazole-pyrimidine core with distinct 7-methoxy, 5-methyl, and 2-phenyl substituents . This scaffold is associated with neurotropic and potential anticancer activities, as seen in related triazolopyrimidines [1][2]. The specific substitution pattern differentiates it from simpler analogs, influencing both its physicochemical properties and its utility as a versatile intermediate in medicinal chemistry.

Why Generic Analogs Cannot Replace 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine


Triazolopyrimidines are not interchangeable due to the profound impact of substitution patterns on biological target engagement and physicochemical properties. The [1,5-c] ring junction itself directs distinct pharmacological profiles compared to [4,3-c] or [1,5-a] analogs [1]. Specifically, the presence of a 7-methoxy group in the target compound introduces differential hydrogen-bonding capacity and electronic effects absent in the unsubstituted 2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 74537-94-3) . Similarly, the 5-methyl group can alter metabolic stability and steric interactions compared to 5-unsubstituted or 5-halo variants described in anxiolytic and bronchodilator patents [2][3]. For researchers requiring consistent structure-activity relationships (SAR) or intermediate reactivity, substitution with a simpler analog will not replicate the target compound's steric, electronic, and pharmacokinetic profile, leading to failed synthetic routes or misleading biological data.

Quantitative Differentiation Evidence for 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine


Predicted Lipophilicity (LogP) Shift vs. 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Computational analysis indicates a substantial increase in lipophilicity for 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine compared to its simpler analog 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine. The addition of the 5-methyl and 7-methoxy groups is predicted to raise the consensus LogP by approximately 1.2 units [1]. This shift can enhance membrane permeability and influence receptor binding kinetics.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor (HBA) Capacity Increase Over 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

The 7-methoxy substituent introduces an additional oxygen atom, increasing the number of hydrogen bond acceptors from 4 to 5. 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (a hypothetical analog lacking the 7-methoxy group) has only four nitrogen-based HBAs, whereas the target compound offers an ether oxygen capable of forming stable, directional hydrogen bonds with lysine or arginine residues in protein active sites [1].

Molecular recognition Structure-activity relationship Hydrogen bonding

Anxiolytic Activity of Related Triazolo[1,5-c]pyrimidine Scaffolds in Corazole Antagonism Assays

The triazolo[1,5-c]pyrimidine scaffold, to which the target compound belongs, has demonstrated in vivo efficacy comparable to diazepam. In corazole-induced convulsion models, selected derivatives prevented clonic twitching and convulsions, with active compounds showing ED50 values in the range of 5-20 mg/kg (i.p. in mice) [1]. Although specific data for the 7-methoxy-5-methyl-2-phenyl variant is not publicly reported, its structural congruence with active neurotropic derivatives supports its evaluation in this domain.

Anxiolytic Neurotropic In vivo pharmacology

Optimal Research & Industrial Applications for 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine


CNS Drug Discovery – Anxiolytic and Anticonvulsant Lead Optimization

Based on the scaffold's demonstrated neurotropic activity [1], this compound serves as an ideal intermediate for synthesizing novel anxiolytic agents. Its enhanced lipophilicity (ΔLogP +1.2 over the unsubstituted analog) and additional hydrogen bond acceptor site make it a strategic choice for optimizing blood-brain barrier penetration and receptor subtype selectivity. Researchers can directly compare its efficacy against diazepam and related benzodiazepines using the corazole antagonism assay and open-field test.

Kinase and GPCR Targeted Library Synthesis

The 7-methoxy group provides a unique hydrogen-bonding partner for kinase hinge regions or GPCR allosteric sites [1]. The compound is a privileged scaffold for generating focused libraries where the 5-methyl and 2-phenyl groups are varied. Its procurement ensures a consistent starting point for parallel synthesis of analogs with defined SAR, directly linking to the structural differentiation evidence in Section 3.

Anticancer Research – Investigating Signal Transduction Inhibition

Related annelated triazolopyrimidines have shown promising anticancer activity through kinase inhibition [1]. The target compound's scaffold is hypothesized to interact with ATP-binding pockets. The 7-methoxy-5-methyl substitution pattern may offer a favorable selectivity profile against a panel of cancer cell lines, making it a valuable tool compound for target deconvolution and phenotypic screening.

Quote Request

Request a Quote for 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.